molecular formula C10H14O3S B131406 Isopropyl 4-methylbenzenesulfonate CAS No. 2307-69-9

Isopropyl 4-methylbenzenesulfonate

Cat. No. B131406
CAS RN: 2307-69-9
M. Wt: 214.28 g/mol
InChI Key: SDQCGKJCBWXRMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonate esters is described in the papers. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported as a practical, economical, and scalable process, which is important for the synthesis of alkylidenecyclopropanes . Additionally, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate via stereoselective NH-transfer is detailed, highlighting the stereocontrol and high enantioselectivity achieved in the process . These examples suggest that the synthesis of isopropyl 4-methylbenzenesulfonate could potentially be carried out with similar considerations for cost-effectiveness and stereochemical outcomes.

Molecular Structure Analysis

The molecular structure of isopropyl 4-methylbenzenesulfonate can be inferred to some extent from the related compounds discussed in the papers. For example, the paper on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides detailed crystal and molecular-electronic structure information, which could be relevant to understanding the steric and electronic properties of sulfonate esters . The molecular structure of isopropyl 4-methylbenzenesulfonate would likely exhibit similar characteristics, such as the presence of a sulfonyl group attached to an aromatic ring.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving sulfonate esters. The reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates to yield thiazoles and thiazolopyrimidines is one such example . This indicates that sulfonate esters can participate in nucleophilic substitution reactions, which could be applicable to isopropyl 4-methylbenzenesulfonate as well. The reactivity of the sulfonate group and its ability to act as a leaving group or participate in other types of chemical transformations would be an important aspect of the chemical reactions analysis for isopropyl 4-methylbenzenesulfonate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of isopropyl 4-methylbenzenesulfonate are not directly reported in the papers, the properties of similar compounds can provide useful insights. For example, the solubility, melting point, and boiling point of sulfonate esters can be influenced by the presence of the isopropyl group and the aromatic ring. The steric hindrance and electronic effects of the substituents on the aromatic ring can affect the compound's reactivity and stability. The papers on the synthesis and characterization of related sulfonate esters suggest that techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to determine the physical and chemical properties of isopropyl 4-methylbenzenesulfonate .

Scientific Research Applications

Vibrational Analysis and Structure

  • The 4-methylbenzenesulfonate anion, a part of Isopropyl 4-methylbenzenesulfonate, was analyzed using ab initio quantum chemical methods. The study focused on its IR and Raman spectra, with theoretical predictions showing valuable insights for accurate assignment of internal vibrational modes in 4-methylbenzenesulfonate salts (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

Chemical Reactions and Synthesis

  • Isopropyl 4-methylbenzenesulfonate plays a role in reactions leading to the synthesis of thiazoles and thiazolo pyrimidines, as demonstrated by its reaction with aminopropanedinitrile and isothiocyanates (Freeman & Kim, 1991).
  • Its use in synthesizing important intermediates like 1-vinylcyclopropyl 4-methylbenzenesulfonate, crucial for rapid and economical synthesis of alkylidenecyclopropanes, has been reported. These intermediates are significant for a variety of metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo, Inglesby, Negru, & Evans, 2014).

Crystallography and Molecular Structure

  • Detailed crystallographic studies have been conducted on the salt forms of Isopropyl 4-methylbenzenesulfonate. For example, a study on 2-amino-6-methylpyridinium 4-methylbenzenesulfonate revealed insights into its molecular geometry and hydrogen bonding patterns (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).

Pharmaceutical Quality Control

  • In pharmaceutical research, a novel method involving ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) was developed for identifying and quantifying potential genotoxic impurities in active pharmaceutical ingredients, where Isopropyl 4-methylbenzenesulfonate was one of the key components studied (Wang, Yang, Yang, Guo, Wu, Xu, & An, 2022).

Environmental Applications

  • The compound has been involved in studies related to environmental chemistry. For instance, solid-phase extraction procedures for polar benzene- and naphthalenesulfonates in industrial effluents highlighted its relevance in environmental monitoring and control (Alonso, Castillo, & Barceló, 1999).

Safety And Hazards

Isopropyl 4-methylbenzenesulfonate is associated with certain hazards. It causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Relevant Papers One relevant paper discusses the use of a functional electrolyte containing propyl 4-methylbenzenesulfonate to improve the performance of LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811)/graphite pouch full cells .

properties

IUPAC Name

propan-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-8(2)13-14(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCGKJCBWXRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-methylbenzenesulfonate

CAS RN

2307-69-9
Record name Isopropyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14TSY160FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At 0° C., 4-methyl-benzenesulfonyl chloride (3.8 g) was added to a solution of 2-propanol (6.12 ml) in pyridine (6.6 ml). The reaction mixture was stirred at 0° C. for 2 h and then at 20° C. for 16 h. The reaction mixture was poured into water (150 ml) and extracted with dichloromethane. The combined organic phases were washed with 3M aqueous HCl and sat. NaHCO3. After drying (MgSO4) and concentrating in vacuo, the title product was obtained as a pale yellow oil. Yield: 2.89 g. MS-ESI: [M+H]+=215.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, L Deng, Y Deng, J Han - The Journal of Organic …, 2018 - ACS Publications
A Cu-catalyzed multicomponent cascade reaction of DABCO·(SO 2 ) 2 (DABSO), alcohol, and aryl diazonium tetrafluoroborate was developed which afforded sulfonic esters in …
Number of citations: 51 pubs.acs.org

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